Cas no 5336-90-3 (acridine-9-carboxylic acid)
acridine-9-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 9-Acridinecarboxylicacid
- 9-CARBOXYACRIDINE
- VITAS-BB TBB000341
- Acridine-9-carboxylic acid
- Acridine-9-carboxylic acid hydrate
- 9-Acridinecarboxylic acid
- IYRYQBAAHMBIFT-UHFFFAOYSA-N
- 9-carboxy-acridine
- acridinium-9-carboxylate
- Cambridge id 6662990
- 9-Acridine Carboxylic Acid
- NSC386
- BCP07119
- SBB028548
- BBL001778
- STK011178
- ST086493
- AK162173
- AB0120209
- C
- SCHEMBL641899
- J-200083
- DB-052316
- acridine-9-carboxylicacid
- AB00114872-01
- SY029726
- acridine, 9-carboxy-
- CS-0041991
- NS00008413
- 5336-90-3
- F2130-0063
- DTXCID20124015
- AKOS000805666
- BRD-K47879117-001-01-5
- 8RKF684UT3
- DTXSID90201524
- CHEMBL2159007
- Acridine-9 carboxylic acid
- EN300-235645
- A1505
- DS-7461
- NSC-386
- MFCD00009734
- AC-33261
- CCG-256327
- NSC 386
- Acridine-9-carboxylic Acid; 9-Acridinecarboxylic acid; NSC 386
- acridine-9-carboxylic acid
-
- MDL: MFCD00009734
- Inchi: 1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)
- InChI Key: IYRYQBAAHMBIFT-UHFFFAOYSA-N
- SMILES: O([H])C(C1C2=C([H])C([H])=C([H])C([H])=C2N=C2C([H])=C([H])C([H])=C([H])C=12)=O
Computed Properties
- Exact Mass: 223.06300
- Monoisotopic Mass: 223.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 50.2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 290 °C (dec.)(lit.)
- Boiling Point: 480.4°C at 760 mmHg
- PSA: 50.19000
- LogP: 3.08620
- Solubility: Not determined
acridine-9-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26-S36
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
acridine-9-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
acridine-9-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-0.1g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 0.1g |
45.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-0.25g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 0.25g |
90.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-1g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 1g |
169.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-5g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 5g |
671.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-10g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 10g |
1109.00 | 2021-07-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25945-25g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 25g |
2033.00 | 2021-07-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303914-5g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 5g |
¥478.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303914-1g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 1g |
¥123.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303914-25g |
acridine-9-carboxylic acid |
5336-90-3 | 97% | 25g |
¥1837.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A854510-25g |
Acridine-9-carboxylic acid |
5336-90-3 | 97% | 25g |
2,181.00 | 2021-05-17 |
acridine-9-carboxylic acid Suppliers
acridine-9-carboxylic acid Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on acridine-9-carboxylic acid
Properties and Applications of Acridine-9-carboxylic Acid (CAS No. 5336-90-3)
Acridine-9-carboxylic acid, with the chemical formula C₁₃H₉NO₂ and CAS number 5336-90-3, is a heterocyclic organic compound that belongs to the acridine family. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. The acridine core, characterized by a fused benzene and pyridine ring system, serves as a versatile scaffold for designing molecules with therapeutic relevance.
The structure of acridine-9-carboxylic acid features a carboxylic acid functional group at the 9-position of the acridine ring. This substitution pattern enhances its solubility in polar solvents and allows for further derivatization, making it a valuable intermediate in synthetic chemistry. The presence of the carboxylic acid moiety also facilitates interactions with biological targets, such as enzymes and receptors, which are critical for drug development.
In recent years, acridine derivatives have been extensively studied for their potential applications in medicine. One of the most notable areas of research has been their use as anticancer agents. The acridine scaffold exhibits DNA intercalation properties, meaning it can insert itself between DNA base pairs, disrupting DNA replication and transcription. This mechanism has been exploited in the development of several chemotherapeutic drugs. For instance, derivatives of acridine-9-carboxylic acid have shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis or arresting cell cycle progression.
Recent advancements in computational chemistry have enabled researchers to design novel acridine-based compounds with enhanced specificity and reduced toxicity. By leveraging molecular modeling techniques, scientists can predict the binding affinity of these compounds to target proteins, optimizing their pharmacological profiles. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
Another emerging application of acridine-9-carboxylic acid is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. Acridine derivatives have demonstrated efficacy against a range of bacterial strains by interfering with bacterial DNA gyrase and topoisomerase enzymes, which are essential for bacterial survival. Preliminary studies have shown that certain acridine-based compounds exhibit potent activity against multidrug-resistant pathogens, making them a promising alternative to conventional antibiotics.
The synthesis of acridine-9-carboxylic acid can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. One common method involves the oxidation of 9-aminoacridine using strong oxidizing agents such as potassium permanganate or chromic acid. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce functional groups at specific positions on the acridine ring. These synthetic strategies have been refined over time to improve yield and minimize byproduct formation.
In conclusion, acridine-9-carboxylic acid (CAS No. 5336-90-3) is a multifaceted compound with significant potential in pharmaceutical and biotechnological applications. Its unique structural features make it an ideal candidate for developing anticancer, antimicrobial, and other therapeutic agents. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.
5336-90-3 (acridine-9-carboxylic acid) Related Products
- 486-74-8(Quinoline-4-carboxylic acid)
- 332927-03-4(9-Acridinecarboxylic Acid Hydrate)
- 138024-65-4(Acridinecarboxylic acid)
- 34623-43-3(Benz[c]acridine-7-carboxylicacid)
- 7101-68-0(4-methylquinoline-6-carboxylic acid)
- 89118-76-3(4,7-Quinolinedicarboxylicacid)
- 854858-79-0(4-Quinolinecarboxylicacid, 6,7-dimethyl-)
- 7250-53-5(Quinoline-5-carboxylic acid)
- 2637-32-3(Benzo[g]quinoline-4-carboxylicacid)
- 146340-18-3(9-Acridinecarboxylicacid, hydrate (1:2))